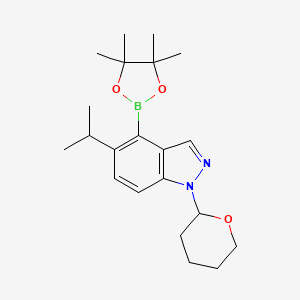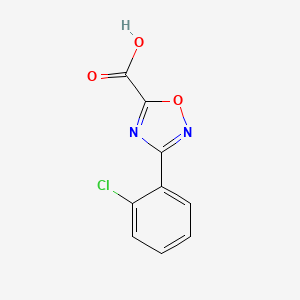
Fructo-oligosaccharide DP13/GF12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructo-oligosaccharideDP13/GF12 is a type of fructooligosaccharide (FOS) composed of thirteen fructose units linked by β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end. It is a naturally occurring oligosaccharide found in various plants, such as Morinda Officinalis. Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall gut health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP13/GF12 can be synthesized through the enzymatic hydrolysis of inulin, a polysaccharide found in many plants. The process involves the use of specific enzymes, such as inulinase, to break down inulin into shorter fructooligosaccharides. The reaction conditions typically include optimal pH and temperature to ensure efficient hydrolysis.
Industrial Production Methods: On an industrial scale, fructo-oligosaccharides are produced through the degradation of inulin or transfructosylation processes. These methods involve the use of microbial enzymes or chemical catalysts to convert inulin into fructooligosaccharides. The production process is carefully controlled to achieve the desired degree of polymerization and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fructo-oligosaccharideDP13/GF12 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often carried out in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of functional groups in the fructooligosaccharide molecule. Reagents such as halides or alkylating agents are used, and the reactions are typically performed under controlled conditions to ensure selectivity.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of fructo-oligosaccharideDP13/GF12, as well as substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Fructo-oligosaccharideDP13/GF12 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage, as well as the mechanisms of enzymatic hydrolysis.
Biology: Fructo-oligosaccharides are known for their prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health.
Medicine: Research has shown that fructo-oligosaccharides can enhance immune function, reduce the risk of certain infections, and improve overall health.
Industry: Fructo-oligosaccharides are used as food additives and ingredients in various products, such as dietary supplements, functional foods, and beverages, due to their health benefits and sweetening properties.
Mecanismo De Acción
Fructo-oligosaccharideDP13/GF12 is similar to other fructooligosaccharides, such as fructo-oligosaccharideDP12/GF11 and fructo-oligosaccharideDP9/GF8. These compounds differ in their degree of polymerization and the number of fructose units they contain. Fructo-oligosaccharideDP13/GF12 is unique in its ability to provide a higher degree of prebiotic activity due to its longer chain length, which allows for more extensive fermentation by gut bacteria.
Comparación Con Compuestos Similares
Fructo-oligosaccharideDP12/GF11
Fructo-oligosaccharideDP9/GF8
Propiedades
Fórmula molecular |
C78H132O66 |
|---|---|
Peso molecular |
2125.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67?,68?,69?,70?,71?,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
Clave InChI |
SWEPQNVTSHGQDC-RSCWCOJUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)COC9([C@H]([C@@H]([C@H](O9)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


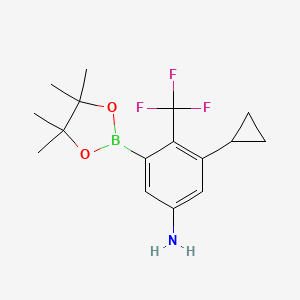
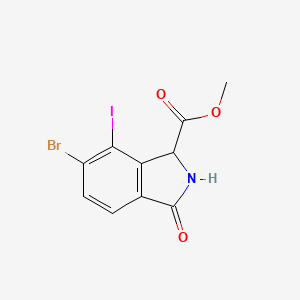
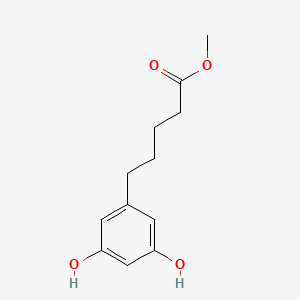
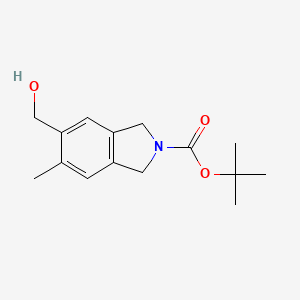

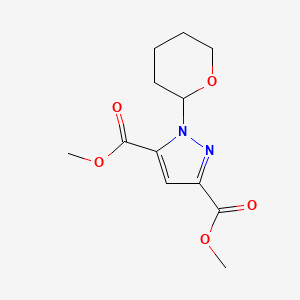
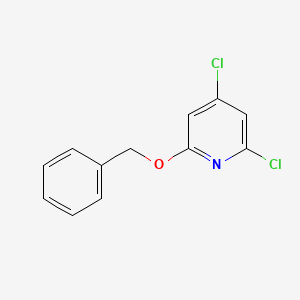
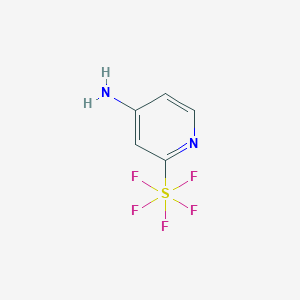

![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)

![1-[1-(Dimethoxymethyl)vinyl]pyrrolidine](/img/structure/B15362899.png)
